N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, a benzyl group, and a dihydropyridine carboxamide moiety, which together contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl benzylamine intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistent production quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The dihydropyridine moiety can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include furan-3-carboxylic acid derivatives, tetrahydropyridine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The furan ring and benzyl group allow the compound to bind to active sites of enzymes or receptors, modulating their activity. The dihydropyridine moiety can interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylamide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20-9-2-3-16(18(20)22)17(21)19-11-13-4-6-14(7-5-13)15-8-10-23-12-15/h2-10,12H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSHHFESPFRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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